molecular formula C23H26N2O3 B5357546 4-[(4-benzylpiperazin-1-yl)methyl]-6-ethoxy-2H-chromen-2-one

4-[(4-benzylpiperazin-1-yl)methyl]-6-ethoxy-2H-chromen-2-one

Cat. No. B5357546
M. Wt: 378.5 g/mol
InChI Key: KFVGOFZJSGSPKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-benzylpiperazin-1-yl)methyl]-6-ethoxy-2H-chromen-2-one is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as a benzylpiperazine derivative and has been studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-[(4-benzylpiperazin-1-yl)methyl]-6-ethoxy-2H-chromen-2-one is not fully understood. However, it is believed to act as a serotonin receptor agonist, specifically at the 5-HT1A receptor subtype. This activation leads to an increase in the release of serotonin, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to have anti-inflammatory activity, which may be due to its ability to inhibit the production of pro-inflammatory cytokines. Additionally, it has been shown to have anti-cancer activity, which may be due to its ability to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[(4-benzylpiperazin-1-yl)methyl]-6-ethoxy-2H-chromen-2-one in lab experiments is its high potency and selectivity for the 5-HT1A receptor subtype. This makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on 4-[(4-benzylpiperazin-1-yl)methyl]-6-ethoxy-2H-chromen-2-one. One area of interest is its potential as a treatment for psychiatric disorders such as depression and anxiety. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential as an anti-inflammatory and anti-cancer agent. Finally, research is needed to explore the potential toxic effects of this compound and to develop safer and more effective derivatives.

Synthesis Methods

The synthesis of 4-[(4-benzylpiperazin-1-yl)methyl]-6-ethoxy-2H-chromen-2-one involves a series of chemical reactions. The starting materials include 4-hydroxycoumarin, benzylpiperazine, and ethyl bromoacetate. The reaction proceeds through a multi-step process that involves the formation of an intermediate compound, which is then converted to the final product. The yield of the synthesis process varies depending on the specific reaction conditions used.

Scientific Research Applications

4-[(4-benzylpiperazin-1-yl)methyl]-6-ethoxy-2H-chromen-2-one has been extensively studied for its potential therapeutic applications. It has been shown to have activity as a serotonin receptor agonist, which may make it useful in the treatment of psychiatric disorders such as depression and anxiety. Additionally, it has been studied for its potential as an anti-inflammatory agent and as a treatment for cancer.

properties

IUPAC Name

4-[(4-benzylpiperazin-1-yl)methyl]-6-ethoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-2-27-20-8-9-22-21(15-20)19(14-23(26)28-22)17-25-12-10-24(11-13-25)16-18-6-4-3-5-7-18/h3-9,14-15H,2,10-13,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFVGOFZJSGSPKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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